NIR Optical Absorption Edge and HOMO-LUMO Gap Comparison
Heptacene exhibits a significantly lower optical HOMO-LUMO gap compared to its smaller homologues pentacene and hexacene. This narrowing gap enables absorption further into the near-infrared (NIR) region, which is a critical differentiator for applications requiring low-energy photon harvesting or emission [1][2].
| Evidence Dimension | Optical HOMO-LUMO Gap / Longest Wavelength Absorption Onset |
|---|---|
| Target Compound Data | ~1.89–1.92 eV / ~650 nm onset (calculated for pristine heptacene) [1][2] |
| Comparator Or Baseline | Pentacene: ~1.85 eV / ~670 nm onset; Hexacene: ~1.70 eV / ~730 nm onset [1] |
| Quantified Difference | Heptacene's gap is ~0.2 eV smaller than pentacene and ~0.1 eV smaller than hexacene (typical DFT calculations), with a correspondingly red-shifted absorption onset [1]. |
| Conditions | Theoretical calculations (DFT) and experimental optical spectroscopy in inert gas matrices [1]. |
Why This Matters
The red-shifted absorption into the NIR region is essential for specific optoelectronic device designs (e.g., NIR photodetectors, multijunction solar cells) where pentacene or hexacene would be inadequate.
- [1] Mondal, R.; Shah, B. K.; Neckers, D. C. Synthesis, Stability, and Photochemistry of Pentacene, Hexacene, and Heptacene: A Matrix Isolation Study. J. Am. Chem. Soc. 2009, 131 (40), 14281–14289. View Source
- [2] Chun, D.; Cheng, Y.; Wudl, F. The Most Stable and Fully Characterized Functionalized Heptacene. Angew. Chem. Int. Ed. 2008, 47 (44), 8380–8385. View Source
